Cas no 83603-31-0 (5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15R)-)

5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15R)- structure
83603-31-0 structure
Nome del prodotto:5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15R)-
Numero CAS:83603-31-0
MF:C20H32O3
MW:320.466286659241
CID:709052
PubChem ID:440465

5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15R)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15R)-
    • 15(R)-HEDE
    • 15(R)-HETE
    • (5Z,8Z,11Z,13E,15R)-15-Hydroxy-5,8,11,13-eicosatetraenoic acid (ACI)
    • 5,8,11,13-Eicosatetraenoic acid, 15-hydroxy-, [R-(E,Z,Z,Z)]- (ZCI)
    • 15(R)-Hydroxyeicosatetraenoic acid
    • D-(R)-15-Hydroxy-5,8,11,13-eicosatetraenoic acid
    • KBio2_005193
    • KBio3_000113
    • DTXSID50390600
    • Bio1_000540
    • KBio2_002625
    • 83603-31-0
    • 15(s)-hydroxy-5,8,11,13-eicosatetraenoic acid
    • NS00122646
    • (15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid
    • KBio2_000057
    • KBio3_000114
    • CBiol_001765
    • Bio1_000051
    • Bio2_000057
    • KBioSS_000057
    • KBioGR_000057
    • Bio2_000537
    • Bio1_001029
    • CTK3E6555
    • Inchi: 1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14+/t19-/m1/s1
    • Chiave InChI: JSFATNQSLKRBCI-UDQWCNDOSA-N
    • Sorrisi: C(/[C@H](O)CCCCC)=C\C=C/C/C=C\C/C=C\CCCC(=O)O

Proprietà calcolate

  • Massa esatta: 320.23514488g/mol
  • Massa monoisotopica: 320.23514488g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 14
  • Complessità: 392
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 4
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.1
  • Superficie polare topologica: 57.5Ų

Proprietà sperimentali

  • PSA: 57.53000
  • LogP: 5.18750

5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15R)- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R912787-50μg
15(R)-HETE
83603-31-0 98%
50μg
¥4,649.40 2022-09-28
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65142-25ug
15(R)-HETE
83603-31-0 98%
25ug
¥1622.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65094-100ug
15(R)-HEDE
83603-31-0 98%
100ug
¥2843.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65142-50ug
15(R)-HETE
83603-31-0 98%
50ug
¥2979.00 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-205032A-50 µg
15(R)-HETE,
83603-31-0
50µg
¥1,497.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-205032-25 µg
15(R)-HETE,
83603-31-0
25µg
¥1,045.00 2023-07-11
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65142-100ug
15(R)-HETE
83603-31-0 98%
100ug
¥4380.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65094-50ug
15(R)-HEDE
83603-31-0 98%
50ug
¥1748.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65094-250ug
15(R)-HEDE
83603-31-0 98%
250ug
¥6463.00 2023-09-08
Larodan
14-2022-39-100ug
15(R)-hydroxy-11(Z),13(E)-eicosadienoic acid
83603-31-0 >98%
100ug
€539.00 2023-09-19

5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15R)- Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Riferimento
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
2.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
2.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Riferimento
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran
1.2 Reagents: Copper bromide (CuBr)
2.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
3.1 Reagents: Chromic acid (H2CrO4) Solvents: Acetone
3.2 Reagents: Diazomethane Solvents: Diethyl ether
4.1 Reagents: Potassium fluoride (KF), dihydrate Solvents: Dimethylformamide
5.1 Reagents: Propylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Benzene
6.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
7.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
7.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Riferimento
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran
1.2 Reagents: Copper bromide (CuBr)
1.3 -
2.1 Reagents: Sodium iodide Solvents: Acetone
3.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran
3.2 Reagents: Copper bromide (CuBr)
4.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
5.1 Reagents: Chromic acid (H2CrO4) Solvents: Acetone
5.2 Reagents: Diazomethane Solvents: Diethyl ether
6.1 Reagents: Potassium fluoride (KF), dihydrate Solvents: Dimethylformamide
7.1 Reagents: Propylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Benzene
8.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
9.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
9.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Riferimento
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Sodium iodide Solvents: Acetone
2.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran
2.2 Reagents: Copper bromide (CuBr)
3.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
4.1 Reagents: Chromic acid (H2CrO4) Solvents: Acetone
4.2 Reagents: Diazomethane Solvents: Diethyl ether
5.1 Reagents: Potassium fluoride (KF), dihydrate Solvents: Dimethylformamide
6.1 Reagents: Propylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Benzene
7.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
8.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
8.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Riferimento
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Imidazole Solvents: Dimethylformamide
2.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran
2.2 Reagents: Copper bromide (CuBr)
2.3 -
3.1 Reagents: Sodium iodide Solvents: Acetone
4.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran
4.2 Reagents: Copper bromide (CuBr)
5.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
6.1 Reagents: Chromic acid (H2CrO4) Solvents: Acetone
6.2 Reagents: Diazomethane Solvents: Diethyl ether
7.1 Reagents: Potassium fluoride (KF), dihydrate Solvents: Dimethylformamide
8.1 Reagents: Propylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Benzene
9.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
10.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
10.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Riferimento
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Arachidonate lipoxygenase Solvents: Water ;  0 - 3 °C; 25 min, 35 psi, < 5 °C
1.2 Reagents: Sodium borohydride ;  60 - 90 min, 0 - 5 °C
1.3 Reagents: Sulfuric acid Solvents: Water ;  pH 3
Riferimento
Manufacture of (5Z,8Z,11Z,13E)(15S)-15-Hydroxyeicosa-5,8,11,13-tetraenoic Acid Sodium Salt for Clinical Trials
Conrow, Raymond E.; et al, Organic Process Research & Development, 2011, 15(1), 301-304

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Propylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Benzene
2.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
3.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
3.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Riferimento
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
2.1 Reagents: Chromic acid (H2CrO4) Solvents: Acetone
2.2 Reagents: Diazomethane Solvents: Diethyl ether
3.1 Reagents: Potassium fluoride (KF), dihydrate Solvents: Dimethylformamide
4.1 Reagents: Propylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Benzene
5.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
6.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
6.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Riferimento
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Potassium fluoride (KF), dihydrate Solvents: Dimethylformamide
2.1 Reagents: Propylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Benzene
3.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
4.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
4.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Riferimento
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Chromic acid (H2CrO4) Solvents: Acetone
1.2 Reagents: Diazomethane Solvents: Diethyl ether
2.1 Reagents: Potassium fluoride (KF), dihydrate Solvents: Dimethylformamide
3.1 Reagents: Propylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Benzene
4.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
5.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
5.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Riferimento
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: NADPH ,  Ethylenediaminetetraacetic acid ,  EGTA ,  Phenylmethylsulfonyl fluoride ,  Dithiothreitol ,  Oxygen Catalysts: Monooxygenase Solvents: Water ;  30 - 40 min, pH 7.4, 37 °C
Riferimento
bis-Allylic hydroxylation of polyunsaturated fatty acids by hepatic monooxygenases and its relation to the enzymic and nonenzymic formation of conjugated hydroxy fatty acids
Oliw, Ernst H.; et al, Archives of Biochemistry and Biophysics, 1993, 300(1), 434-9

5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15R)- Raw materials

5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15R)- Preparation Products

Fornitori consigliati
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.